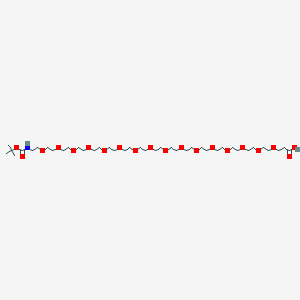

t-Boc-N-amido-PEG16-acid

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Research

Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene (B1197577) oxide units. creativepegworks.com They have become indispensable tools in modern research, particularly in the fields of biotechnology and drug delivery. creativepegworks.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic efficacy and pharmacokinetic properties of drugs and other biomolecules. koreascience.kr

Role of PEGylation in Modulating Molecular Interactions in Aqueous Systems

PEGylation plays a crucial role in modulating how molecules interact within a water-based environment. researchgate.net The hydrophilic nature of PEG chains attracts a shell of water molecules, which can help to:

Increase water solubility: PEG can enhance the solubility of hydrophobic molecules, making them more compatible with aqueous biological systems. ekb.eg

Reduce protein adsorption: The hydration shell around a PEGylated molecule can physically block the approach of proteins and other biomolecules, a phenomenon known as steric hindrance. ekb.eg

Minimize immunogenicity: By masking the surface of a molecule, PEGylation can reduce its recognition by the immune system, thereby lowering the risk of an immune response. koreascience.krekb.eg

Prolong circulation time: The increased size and reduced immune recognition of PEGylated molecules can lead to a longer half-life in the bloodstream, as they are cleared less rapidly by the kidneys and the mononuclear phagocyte system. ekb.egaxispharm.com

These properties are highly advantageous in the development of new therapeutics, as they can lead to improved drug stability, bioavailability, and safety profiles. koreascience.kraxispharm.com

Impact of Defined PEG Length (PEG16) on Linker Performance in Research Constructs

The length of the PEG linker is a critical parameter that can significantly influence the performance of a research construct. nih.govchempep.com The use of a defined PEG length, such as the 16 ethylene glycol units in t-Boc-N-amido-PEG16-acid, offers precise control over the properties of the final molecule. biochempeg.combiochempeg.com

Shorter PEG chains, like PEG16, are often utilized when a more compact and defined spacer is required. precisepeg.com The length of the PEG linker can affect:

Spatial separation: The distance between two conjugated molecules can be precisely controlled. chempep.com

Flexibility and conformation: The PEG chain allows for a degree of rotational freedom between the linked moieties. chempep.com

Solubility: While all PEGs enhance solubility, the degree of enhancement can be fine-tuned by adjusting the chain length. chempep.com

Pharmacokinetics: The hydrodynamic radius of a molecule, which influences its clearance rate, is directly related to the PEG chain length. chempep.com

The ability to select a specific PEG length, such as PEG16, allows researchers to optimize the performance of their constructs for specific applications, from drug delivery systems to diagnostic probes. precisepeg.com For instance, in the development of antibody-drug conjugates (ADCs), the linker length can impact the stability and targeting ability of the conjugate. biochempeg.com

The tert-Butoxycarbonyl (t-Boc) Protecting Group in Amino Functionality Management for Chemical Synthesis

The tert-butoxycarbonyl (t-Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgjk-sci.com Its primary function is to temporarily block the reactivity of an amino group, allowing other chemical transformations to be carried out selectively on other parts of the molecule. total-synthesis.com

The t-Boc group is favored for its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.comtcichemicals.com However, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com This orthogonality to other common protecting groups makes it a valuable tool in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS). total-synthesis.com

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, which triggers the fragmentation of the group into a stable tertiary carbocation (isobutylene) and a carbamic acid, which then decarboxylates to release the free amine. total-synthesis.comchemistrysteps.com

Overview of this compound as a Bifunctional Synthetic Building Block in Research

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. broadpharm.com These are:

A t-Boc protected amine: This allows for the controlled, stepwise addition of other molecules after the deprotection step. broadpharm.com

A terminal carboxylic acid: This group can be activated to react with primary amines to form stable amide bonds. broadpharm.com

The presence of the PEG16 spacer imparts increased water solubility and biocompatibility to the molecule and any constructs derived from it. broadpharm.com This combination of features makes this compound a valuable tool for a variety of research applications, including:

Bioconjugation: Linking biomolecules such as proteins, peptides, and oligonucleotides to other molecules or surfaces. axispharm.com

Drug delivery: As a component of drug delivery systems to improve the solubility and circulation time of therapeutic agents. axispharm.com

Surface modification: To alter the properties of surfaces, such as nanoparticles or biomaterials, to enhance their interaction with biological systems. axispharm.com

Peptide synthesis: The protected amino group allows for its incorporation into peptide chains. axispharm.com

In essence, this compound provides a molecular bridge that can be used to connect different chemical entities while imparting the beneficial properties of PEGylation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H79NO20 | broadpharm.comprecisepeg.com |

| Molecular Weight | 894.06 g/mol | precisepeg.com |

| Purity | >96% | precisepeg.com |

| Appearance | Not specified | |

| Storage | -20°C | broadpharm.com |

Properties

Molecular Formula |

C40H79NO20 |

|---|---|

Molecular Weight |

894.0 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C40H79NO20/c1-40(2,3)61-39(44)41-5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-35-60-37-36-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-8-45-6-4-38(42)43/h4-37H2,1-3H3,(H,41,44)(H,42,43) |

InChI Key |

COPKVYLOESRZRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of T Boc N Amido Peg16 Acid

Synthesis of t-Boc-N-amido-PEG16-acid Precursors and Analogues

The synthesis of this compound and its analogues generally involves a multi-step process with sequential protection and deprotection of the terminal functional groups. The core of the synthesis is the construction of the PEG backbone, followed by the introduction of the Boc-protected amine and the carboxylic acid (or a precursor like a t-butyl ester). Analogues with varying PEG chain lengths, from a single ethylene (B1197577) glycol unit up to 24 or more, are synthesized using similar methodologies to modulate the length and properties of the linker. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.combiochempeg.combroadpharm.com

A typical synthetic strategy might involve:

Boc Protection : An amino-PEG-alcohol precursor is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the amine terminus.

Oxidation : The terminal alcohol group is then oxidized to a carboxylic acid to yield the final product.

Alternatively, a precursor such as an amino-PEG-t-butyl ester can be used, where the t-butyl ester group can be selectively hydrolyzed at a later stage. The table below lists several common precursors and analogues of this compound.

| Compound Name | PEG Units | Molecular Formula | CAS Number |

| t-Boc-N-amido-PEG1-acid | 1 | C₉H₁₇NO₅ | 1260092-44-1 |

| t-Boc-N-amido-PEG5-acid | 5 | C₁₈H₃₅NO₉ | 1347750-78-0 |

| t-Boc-N-amido-PEG12-acid | 12 | C₃₂H₆₃NO₁₆ | 1415981-79-1 |

| This compound | 16 | C₄₀H₇₉NO₂₀ | 2941512-88-3 |

| t-Boc-N-amido-PEG24-acid | 24 | C₅₆H₁₁₁NO₂₈ | 187848-68-6 |

This table presents a selection of commercially available t-Boc-N-amido-PEG-acid analogues to illustrate the range of available linker lengths. cd-bioparticles.netbroadpharm.combiochempeg.comprecisepeg.com

Functional Group Reactivity Profiles of this compound

The chemical utility of this compound stems from the distinct reactivity of its two terminal functional groups: the carboxylic acid and the Boc-protected amine. This allows for controlled, stepwise conjugation reactions.

The terminal carboxylic acid moiety is readily used for forming stable amide bonds with primary or secondary amines. biochempeg.comthermofisher.com This reaction, however, requires the carboxylic acid to be "activated" to facilitate nucleophilic attack by the amine. biochempeg.com This activation is typically achieved in situ using coupling reagents.

Carbodiimides are a class of zero-length crosslinkers widely used for amide bond formation. thermofisher.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) frequently employed for this purpose. biochempeg.comthermofisher.com

The mechanism involves the reaction of EDC with the carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and is susceptible to nucleophilic attack by a primary amine in the reaction mixture, leading to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com To improve efficiency and reduce side reactions, such as the hydrolysis of the O-acylisourea intermediate, additives like N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) are often included. taylorandfrancis.com These additives react with the intermediate to form a more stable NHS ester, which then reacts with the amine. taylorandfrancis.com The optimal pH for EDC-mediated coupling is typically between 4.5 and 7.2. taylorandfrancis.com

Uronium and phosphonium (B103445) salts are another major class of coupling reagents used to activate carboxylic acids for amidation. researchgate.net HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) is a prominent example of a uronium reagent used with t-Boc-N-amido-PEG-acid linkers. broadpharm.combiochempeg.comresearchgate.net

These reagents react with the carboxylic acid to form an activated species that readily undergoes nucleophilic substitution with an amine. researchgate.net HATU is known for its high efficiency, fast reaction rates, and ability to suppress racemization, particularly in peptide synthesis. researchgate.netnih.gov In a model coupling reaction between a Boc-protected amino acid and an amine, using HATU as the coupling reagent resulted in a moderate yield of the amide product. nih.gov Other related reagents include HBTU and PyBOP. researchgate.net

Aminolysis is the fundamental reaction where the activated carboxylic acid of this compound reacts with an amine-containing molecule. This results in the formation of a stable amide linkage. A related strategy in solid-phase synthesis involves the aminolysis of a resin-bound ester, where a peptide chain is cleaved from its solid support by an amine, directly forming a C-terminal amide. nih.gov This highlights the general utility of aminolysis for creating amide bonds in complex molecules. nih.gov

Carboxylic Acid Activation Strategies for Amide Bond Formation in Research

Deprotection Strategies for the t-Boc Group in this compound Derivatives

Once the carboxylic acid end of the molecule has been successfully conjugated, the Boc-protecting group on the terminal amine can be removed. broadpharm.com The Boc group is designed to be labile under acidic conditions, regenerating the primary amine for subsequent reactions. biochempeg.combroadpharm.combroadpharm.com

This deprotection is a critical step, enabling the now-free amine to be coupled with another molecule, for instance, a carboxylic acid-containing drug or a targeting ligand. biochempeg.com The choice of deprotection agent and conditions is crucial to avoid cleaving other acid-sensitive groups within the conjugated molecule. peptide.com

Common deprotection methods include:

Trifluoroacetic Acid (TFA) : A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. chempep.com Concentrations can vary, with a 50% TFA in DCM solution being a standard protocol. peptide.comchempep.com The reaction is typically fast, often completed within 30 minutes at room temperature. researchgate.net

Hydrochloric Acid (HCl) : A solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane, is another effective reagent. researchgate.net This method can offer good selectivity for removing a Boc group in the presence of other acid-labile groups like tert-butyl esters. researchgate.net

Lewis Acids : Various Lewis acids, such as iron(III) chloride (FeCl₃), have been reported for Boc deprotection under mild conditions. researchgate.net

Selective Deprotection : In cases where other acid-sensitive protecting groups like tert-butyl esters are present, specific conditions have been developed for selective N-Boc removal. These include using methanesulfonic acid or concentrated sulfuric acid in a tert-butyl acetate/dichloromethane solvent system. researchgate.net The irreversibility of the Boc cleavage, which releases CO₂ and isobutylene, drives the reaction to completion even under conditions where a t-butyl ester might remain intact. researchgate.net

The deprotection mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. peptide.com The generated tert-butyl cation can potentially react with nucleophilic amino acid residues like methionine or tryptophan, so "scavengers" such as anisole (B1667542) or dithiothreitol (B142953) are often added to the cleavage mixture to trap these cations. peptide.comchempep.com

| Deprotection Reagent | Typical Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, Room Temp, ~30 min | Standard, highly effective. May cleave other acid-labile groups (e.g., t-butyl esters). peptide.comchempep.com |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane, Room Temp, ~30 min | Can provide superior selectivity for N-Boc vs. t-butyl esters. researchgate.net |

| Methanesulfonic Acid | In tBuOAc:CH₂Cl₂ | Used for selective N-Boc deprotection in the presence of t-butyl esters. researchgate.net |

| Sulfuric Acid | In tBuOAc | Used for selective N-Boc deprotection in the presence of t-butyl esters. researchgate.net |

This table summarizes common deprotection strategies for the t-Boc group and highlights key features of each method.

Advanced Spectroscopic and Chromatographic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of t-Boc-N-amido-PEG16-acid and its Derivatives

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map the molecular structure and confirm the identity of the compound and its derivatives.

Proton (¹H) NMR Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the t-Boc protecting group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the protons adjacent to the amide and carboxylic acid functionalities.

The large number of repeating ethylene glycol units (-O-CH₂-CH₂-) results in a significant, largely overlapping signal in the spectrum, typically observed as a broad multiplet or singlet. Protons closer to the terminal functional groups often exhibit distinct chemical shifts, allowing for confirmation of the bifunctional structure.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.5-6.0 | br s | 1H | -NH- (Amide proton) |

| 3.75 | t | 2H | -CH₂-CH₂-COOH |

| 3.64 | s | ~60H | -O-CH₂-CH₂-O- (PEG backbone) |

| 3.52 | t | 2H | -NH-CH₂-CH₂-O- |

| 3.31 | q | 2H | Boc-NH-CH₂- |

| 2.50 | t | 2H | -CH₂-COOH |

Note: Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the compound's carbon framework, including the carbonyl carbons of the Boc and acid groups, the carbons of the PEG chain, and the methyl and quaternary carbons of the t-Boc group.

The repeating nature of the PEG chain results in an intense signal around 70 ppm. The terminal groups and the t-Boc carbons are found at characteristic chemical shifts, confirming the presence and connectivity of these key functionalities.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.5 | -COOH (Carboxyl carbon) |

| 156.1 | -NH-C=O (Boc carbonyl) |

| 79.2 | -C(CH₃)₃ (Boc quaternary carbon) |

| 70.6 | -O-CH₂-CH₂-O- (PEG backbone) |

| 70.3 | Terminal PEG carbons |

| 67.1 | -CH₂-CH₂-COOH |

| 40.5 | Boc-NH-CH₂- |

| 34.2 | -CH₂-COOH |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment in Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and assessing its purity by detecting any contaminants or side products from synthesis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₄₀H₇₉NO₂₀), the expected exact mass can be calculated and compared to the measured value. Techniques like Electrospray Ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₀H₇₉NO₂₀ |

| Calculated Exact Mass | 893.5145 |

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making it a critical tool for quality control in research applications.

Chromatographic Techniques for Separation and Purity Verification

Chromatography is fundamental to the purification and purity assessment of synthetic compounds. For a polar, high-molecular-weight molecule like this compound, High-Performance Liquid Chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture. Purity assessment of this compound is typically performed using reversed-phase HPLC (RP-HPLC). In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.

The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A high purity level (often >95%) is crucial for reliable and reproducible results in subsequent research applications.

Table 4: Typical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |

| Typical Retention Time | ~12-15 minutes |

This method allows for the separation of the target compound from potential impurities such as starting materials, reagents, or byproducts with different PEG chain lengths.

Gel Permeation Chromatography (GPC) for Polymerization Control

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers like this compound. This method separates molecules based on their hydrodynamic volume in solution. By controlling the polymerization process of the PEG chain, a narrow molecular weight distribution, or low polydispersity index (PDI), can be achieved, which is critical for applications requiring high purity and batch-to-batch consistency.

In a typical GPC analysis of a t-Boc-N-amido-PEG-acid compound, the sample is dissolved in a suitable mobile phase, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel to a greater extent. The elution profile is monitored by a detector, often a refractive index (RI) detector, to generate a chromatogram.

The resulting data allows for the determination of several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in the sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution and a highly monodisperse sample. For many PEGylation applications, a PDI of ≤ 1.05 is desirable.

Precise control over the anionic ring-opening polymerization of ethylene oxide, from which the PEG backbone is derived, is essential for producing this compound with a low PDI. GPC is the primary analytical tool used to monitor and confirm the success of this controlled polymerization.

| Parameter | Typical Value | Significance |

| Number-Average Molecular Weight (Mn) | ~850 g/mol | Reflects the average molecular weight based on the number of molecules. |

| Weight-Average Molecular Weight (Mw) | ~890 g/mol | Weighted average that is more sensitive to higher molecular weight species. |

| Polydispersity Index (PDI) | ≤ 1.05 | Indicates a narrow molecular weight distribution and high monodispersity. |

Other Analytical Methods for Research Contexts

Beyond GPC, other analytical techniques are crucial for the comprehensive characterization of this compound, ensuring the correct chemical structure and the presence of the desired functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An FTIR spectrum is a plot of this absorption versus wavenumber.

For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its distinct functional groups:

C-O-C Stretching: A strong and broad absorption band in the region of 1100 cm⁻¹ is characteristic of the ether linkages in the polyethylene (B3416737) glycol backbone.

C=O Stretching (Carboxylic Acid): A sharp absorption peak around 1730 cm⁻¹ indicates the presence of the carbonyl group of the terminal carboxylic acid.

C=O Stretching (Boc-protecting group): Another carbonyl stretching vibration, typically appearing around 1690 cm⁻¹, is indicative of the carbamate (B1207046) in the t-Boc group.

N-H Bending (Amide): A peak in the region of 1520 cm⁻¹ corresponds to the N-H bending vibration of the amide linkage.

O-H Stretching (Carboxylic Acid): A broad absorption band in the range of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

C-H Stretching: Absorption peaks in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the PEG backbone and the t-butyl group.

The presence and correct positioning of these peaks in the FTIR spectrum confirm the successful synthesis and functionalization of the this compound molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| Ether (PEG backbone) | ~1100 | C-O-C Stretch |

| Carboxylic Acid | ~1730 | C=O Stretch |

| Boc-protecting group | ~1690 | C=O Stretch |

| Amide | ~1520 | N-H Bend |

| Carboxylic Acid | 3300-2500 (broad) | O-H Stretch |

| Alkyl | 2850-3000 | C-H Stretch |

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and oxygen should closely match the theoretical values calculated from its molecular formula, C40H79NO20. This technique provides a crucial verification of the compound's purity and empirical formula. The acceptable tolerance for agreement between the found and calculated values is typically within ±0.4%.

The theoretical elemental composition of this compound is as follows:

Molecular Formula: C40H79NO20

Molecular Weight: 894.06 g/mol

| Element | Symbol | Theoretical Weight % |

| Carbon | C | 53.74% |

| Hydrogen | H | 8.90% |

| Nitrogen | N | 1.57% |

| Oxygen | O | 35.79% |

Strategic Applications of T Boc N Amido Peg16 Acid in Interdisciplinary Research Domains

Bioconjugation and Labeling Methodologies in Chemical Biology Research

In the field of chemical biology, the precise construction of molecular probes and conjugates is paramount for studying biological systems. t-Boc-N-amido-PEG16-acid provides a molecular scaffold for creating these complex architectures with high precision.

Design of Site-Specific Conjugates for In Vitro and Ex Vivo Studies

The architecture of this compound is particularly well-suited for the site-specific conjugation of biomolecules. The differential reactivity of its two termini—the carboxylic acid and the protected amine—allows for a controlled, stepwise approach to synthesis. Researchers can first react the carboxylic acid end with an amine-containing molecule, such as a specific lysine (B10760008) residue on a protein or an amine-modified oligonucleotide. This reaction is typically facilitated by carbodiimide (B86325) chemistry, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of N-hydroxysuccinimide (NHS). nih.gov

Following this initial conjugation and purification, the Boc protecting group on the opposite end of the PEG linker is removed using a mild acid like trifluoroacetic acid (TFA). This exposes a new primary amine, which can then be coupled to a second molecule of interest, such as a payload for an antibody-drug conjugate (ADC) or a solid support for peptide synthesis. axispharm.combiochempeg.com This sequential approach is critical for creating well-defined bioconjugates where the stoichiometry and site of attachment are precisely controlled, which is essential for reproducible in vitro and ex vivo assays.

| Parameter | Description | Reagents/Conditions |

| Carboxylic Acid Activation | Forms a reactive ester for coupling to primary amines. | EDC, NHS, HATU |

| Amine Deprotection | Removes the Boc group to expose a primary amine. | Trifluoroacetic Acid (TFA), dilute HCl |

| Resulting Linkage | A stable, non-cleavable amide bond. | - |

Development of Fluorescent and Affinity Labels for Biomolecules

This compound serves as an ideal spacer for attaching fluorescent dyes and affinity tags (like biotin) to biomolecules. The PEG chain physically separates the label from the biomolecule, which can help preserve the biological activity of the target protein and optimize the functionality of the tag.

For creating a fluorescent label, the carboxylic acid of the PEG linker can be reacted with an amine-functionalized fluorophore. nih.gov After deprotection of the Boc group, the resulting amine-PEG-fluorophore construct can be conjugated to a biomolecule. Conversely, the linker can first be attached to the biomolecule, followed by deprotection and reaction with an NHS-ester activated fluorescent dye. creative-biolabs.com

In affinity labeling, biotin (B1667282) is a commonly used tag due to its high affinity for streptavidin and avidin (B1170675). nih.gov A typical strategy involves coupling the carboxylic acid of this compound to an amine on the biotin molecule. The resulting Boc-NH-PEG-biotin conjugate can then be deprotected and reacted with a target protein. The use of a PEG linker in biotinylation reagents enhances the water solubility and accessibility of the biotin tag, improving its ability to bind to avidin or streptavidin in subsequent detection or purification steps. axispharm.com

Integration into Click Chemistry Platforms for Bioorthogonal Ligation in Research

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prime example. mdpi.com

This compound can be readily converted into a tool for click chemistry. The carboxylic acid can be coupled to an amine-containing alkyne or the deprotected amine can be reacted with an alkyne-containing NHS ester. More commonly, the linker is modified to contain an azide (B81097). For instance, after deprotecting the Boc group to reveal the primary amine, the amine can be converted to an azide, or the carboxylic acid can be coupled with an azide-containing amine. The resulting heterobifunctional Boc-NH-PEG-azide linker can then be used in bioorthogonal ligation schemes. broadpharm.com This allows researchers to label biomolecules metabolically or chemically with one handle (e.g., an alkyne) and then attach a probe or another molecule using the azide-functionalized PEG linker. mdpi.comnih.gov

Materials Science and Polymer Chemistry Research

The defined structure of this compound also makes it a valuable component in the bottom-up construction of advanced materials, enabling the precise engineering of polymers and surfaces at the molecular level.

Synthesis of PEGylated Polymeric Architectures and Hybrid Materials

In polymer chemistry, heterobifunctional molecules are essential for synthesizing well-defined block copolymers. mdpi.com this compound can act as a building block for such polymers. For example, its carboxylic acid end can be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide, creating a polyester (B1180765) chain attached to the PEG linker. nih.gov

After the polymerization step, the Boc-protected amine at the other end of the PEG chain can be deprotected. This newly exposed amine group serves as a reactive site for further modification, such as grafting the block copolymer onto another polymer backbone or attaching a specific targeting ligand. nih.gov This methodology allows for the creation of amphiphilic block copolymers, where the hydrophilic PEG block and a hydrophobic polymer block can self-assemble into structures like micelles or vesicles for research in areas such as drug delivery. nih.gov

| Functional Group | Role in Polymer Synthesis | Example Polymerization |

| Carboxylic Acid (-COOH) | Can be converted to an initiator. | Ring-Opening Polymerization (ROP) of lactide, caprolactone. |

| Boc-Protected Amine | A latent functional group for post-polymerization modification. | Grafting, ligand conjugation. |

Surface Functionalization of Biomaterials and Nanomaterials for Research

Modifying the surfaces of materials is crucial for improving their compatibility with biological systems and for imparting specific functions. PEGylation, the process of attaching PEG chains to a surface, is a widely used technique to reduce non-specific protein adsorption and enhance biocompatibility. polyethyleneglycolpeg.com

This compound is used to create functionalized self-assembled monolayers (SAMs) on various substrates. researchgate.netnih.gov For instance, on an amine-reactive surface, the carboxylic acid end of the linker can be used for attachment. This results in a surface coated with a layer of PEG chains terminating in Boc-protected amines. After deprotection, the surface presents a field of primary amines that can be used to covalently immobilize proteins, peptides, or other molecules. polyethyleneglycolpeg.com This is a common strategy for preparing biosensors and functionalized nanoparticles. polyethyleneglycolpeg.comoceannanotech.com

In the context of nanomaterials like quantum dots or gold nanoparticles, this linker provides a hydrophilic shell that improves colloidal stability in biological buffers and offers a reactive handle for conjugating targeting moieties. polyethyleneglycolpeg.com

Creation of Defined Linker Lengths in Polymer-Based Systems for Structure-Function Relationship Studies

The precise control over the length and composition of linker molecules is paramount in the study of structure-function relationships within polymer-based systems. This compound, as a discrete polyethylene (B3416737) glycol (PEG) derivative, offers researchers a tool to systematically vary the spatial separation between functional moieties. This is particularly critical in fields such as drug delivery and biomaterials science, where the distance between a targeting ligand and a therapeutic payload, or between a polymer backbone and a bioactive peptide, can significantly influence efficacy and biological activity.

The bifunctional nature of this compound, featuring a carboxylic acid and a protected amine, provides the necessary chemical handles for its incorporation into polymeric structures through standard coupling chemistries. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonal derivatization, allowing for the selective deprotection and subsequent conjugation of a desired molecule. This modular approach facilitates the construction of well-defined polymer architectures for rigorous structure-function relationship studies.

Peptide and Protein Chemistry Research

Incorporation as a Spacer in Synthetic Peptides and Peptidomimetics

In the realm of synthetic peptide chemistry, this compound serves as a valuable building block for the introduction of a flexible and hydrophilic spacer. vectorlabs.comvectorlabs.comvectorlabs.com Its incorporation into a peptide sequence can be achieved during solid-phase peptide synthesis (SPPS) or through solution-phase conjugation. The carboxylic acid moiety of the PEG linker can be coupled to a free amine on the peptide, while the Boc-protected amine can be deprotected to allow for further chain extension or the attachment of another molecule. broadpharm.com

The introduction of a PEG spacer can be strategically employed to mimic or replace flexible domains in natural peptides, or to create a physical separation between two distinct functional domains within a synthetic construct. This separation can be crucial for preserving the independent folding and function of each domain, preventing steric hindrance, and enabling cooperative interactions between distant parts of the molecule. The defined length of the PEG16 chain allows for precise control over the distance between these domains, facilitating the study of proximity effects on biological activity.

Furthermore, the use of a PEG spacer can influence the conformational landscape of a peptide, potentially favoring a bioactive conformation that would otherwise be less populated. The flexibility of the PEG chain can allow for a broader range of motion, which may be advantageous for receptor binding or enzymatic recognition.

Modification of Peptides/Proteins for Enhanced Solubility and Stability in Research Buffers

A significant challenge in peptide and protein research is the often-limited solubility and stability of these biomolecules in aqueous buffers, which can hinder their purification, characterization, and use in functional assays. The hydrophilic nature of the polyethylene glycol chain in this compound makes it an effective tool for mitigating these issues. broadpharm.com

The table below illustrates the potential impact of PEGylation on peptide solubility, based on the general principles of PEG modification.

| Peptide Characteristic | Without PEG Spacer | With this compound Spacer |

| Solubility in Aqueous Buffer | Low to Moderate | High |

| Tendency for Aggregation | High | Low |

| Stability in Solution | Variable | Enhanced |

This table provides a generalized representation of the effects of PEGylation and is not based on specific experimental data for this compound.

In addition to improving solubility, the PEG chain can also enhance the stability of peptides and proteins by protecting them from proteolytic degradation. The PEG moiety can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the half-life of the biomolecule in solution.

Strategies for Antibody-Conjugate Linker Design in Research

The bifunctional nature of this compound allows for its directional incorporation into a linker construct. For example, the carboxylic acid can be used to attach the linker to a payload molecule, while the deprotected amine can be used to couple the linker to the antibody, often through a maleimide (B117702) or other reactive group that has been introduced onto the antibody surface. This modular approach enables the systematic variation of linker components to optimize the properties of the final antibody conjugate.

Advanced Chemical Probe Development

Research into Linker Design for PROTACs and Small Molecule Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. sigmaaldrich.comnih.gov The linker connecting the target-binding ligand to the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. nih.gov The length, composition, and attachment points of the linker all influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is an exemplary building block for the construction of PROTAC linkers due to its defined length, hydrophilicity, and chemical functionality. precisepeg.com Researchers can synthesize libraries of PROTACs with varying linker lengths by incorporating PEG units of different sizes (e.g., PEG4, PEG8, PEG12, PEG16) to empirically determine the optimal linker length for a given target and E3 ligase pair. nih.gov

The hydrophilic PEG spacer can also improve the physicochemical properties of the PROTAC, such as its solubility and cell permeability, which are crucial for its activity in cellular assays. nih.gov The Boc-protected amine and the carboxylic acid provide versatile handles for the attachment of the target- and E3 ligase-binding moieties, allowing for a modular and efficient approach to PROTAC synthesis.

The table below summarizes the key features of this compound that are advantageous for PROTAC linker design.

| Feature | Advantage in PROTAC Design |

| Defined Length | Allows for systematic optimization of linker length for efficient ternary complex formation. |

| Hydrophilicity | Improves the solubility and cell permeability of the PROTAC molecule. |

| Flexibility | Facilitates the adoption of a productive conformation for ternary complex formation. |

| Bifunctionality | Enables the modular and directional assembly of the PROTAC molecule. |

The systematic exploration of linker space using well-defined building blocks like this compound is a key strategy in the rational design and development of potent and selective small molecule degraders.

Theoretical Considerations and Computational Approaches in the Study of T Boc N Amido Peg16 Acid

Molecular Modeling of t-Boc-N-amido-PEG16-acid and its Reactivity

Molecular modeling provides powerful tools to predict the chemical reactivity of this compound at its functional termini. The molecule features two key reactive sites: a carboxylic acid (-COOH) group and a tert-butyloxycarbonyl (Boc)-protected amine (-NH-Boc) group. broadpharm.com The Boc group is a protecting group that can be removed under mild acidic conditions to yield a primary amine (-NH2), which can then be reacted with other molecules. broadpharm.comcreative-biolabs.com The terminal carboxylic acid can be activated to react with primary amines to form stable amide bonds. broadpharm.com

Computational approaches like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. nih.gov By calculating the distribution of electron density and identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. For instance, such calculations would confirm the susceptibility of the carboxyl group's carbonyl carbon to nucleophilic attack by an amine and model the reaction pathway for the acid-catalyzed deprotection of the Boc group. nih.govorganic-chemistry.org

For larger-scale simulations, such as those involving the entire PEG chain, molecular mechanics force fields are employed. github.io Several force fields have been developed and optimized for PEG simulations, including CHARMM, AMBER, GROMOS, and OPLS. wordpress.comacs.org The accuracy of these force fields is crucial for correctly predicting the conformation and interactions of the PEG chain. researchgate.net Coarse-grain (CG) models, like the MARTINI force field, are also used to simulate very large systems over longer timescales by grouping atoms into beads, albeit with a loss of atomic-level detail. rsc.org

| Force Field | Type | Key Characteristics |

|---|---|---|

| CHARMM | All-Atom | Widely used for biomolecular simulations; specific parameter sets for ethers are well-suited for PEG. wordpress.comacs.org |

| OPLS-AA | All-Atom | Optimized Potential for Liquid Simulations; effective for studying PEG in various solvents. acs.orgrsc.org |

| GROMOS | United-Atom | Groups nonpolar hydrogens with their adjacent carbon, reducing computational cost; has been optimized for long-chain PEGs. acs.org |

| AMBER | All-Atom | Commonly used for proteins and nucleic acids, with parameterizations available for PEG. acs.org |

| MARTINI | Coarse-Grain | Maps multiple heavy atoms to a single interaction site, allowing for simulation of large systems like PEGylated membranes and nanoparticles. acs.orgrsc.org |

Simulations of Interactions with Biological or Material Surfaces

A primary application of this compound is to functionalize surfaces, such as liposomes for drug delivery or nanoparticles, to control their interaction with biological environments. nih.gov All-atom MD simulations are frequently used to model these PEGylated surfaces, providing a detailed picture of their structure and interactions with their surroundings. nih.govacs.org

Simulations of PEGylated lipid bilayers, which serve as a model for cell membranes, have revealed complex behaviors. nih.gov Contrary to a simple picture of PEG acting as a purely external hydrophilic layer, simulations show that PEG chains can have strong interactions with the lipid headgroups. nih.gov In some cases, particularly in liquid-crystalline membranes, parts of the PEG chain can penetrate the hydrophobic core of the lipid bilayer. nih.govacs.org This penetration can disrupt the membrane structure, which may affect its permeability and stability. acs.org

Furthermore, these simulations highlight the critical role of ions. In a physiological environment, cations like Na+ have been shown to associate strongly with the oxygen atoms of the PEG backbone, causing the chains to form loops around them. nih.govacs.org This interaction effectively creates a positive charge shield within the PEG layer, which influences how the PEGylated surface interacts with proteins and other biological macromolecules. acs.org By modeling these interactions, computational studies help explain the mechanisms behind the "stealth" properties of PEGylated nanoparticles and liposomes and can guide the optimization of PEG density and length for specific applications. researchgate.netnih.gov

| Simulated System | Key Observation | Reference | Implication for Conjugates |

|---|---|---|---|

| PEGylated Lipid Bilayer (Liquid-Crystalline) | PEG chains can penetrate the hydrophobic core of the membrane. nih.govacs.org | nih.govacs.org | May alter membrane permeability and stability. |

| PEGylated Lipid Bilayer (Gel Phase) | PEG is excluded from the more tightly packed lipid core. nih.gov | nih.gov | The physical state of the membrane dictates the nature of the PEG interaction. |

| PEGylated Bilayer in NaCl solution | Na+ ions form close interactions with PEG oxygens, while Cl- ion penetration depends on PEG density. acs.org | acs.org | Creates an effective positive charge in the PEG layer, modulating interactions with biomolecules. |

| PEGylated Bilayer with Cholesterol | Introduction of cholesterol promotes a specific mode of PEG penetration into the membrane, disrupting local structure. acs.org | acs.org | Formulation components like cholesterol significantly influence the behavior and structure of the PEG layer. |

| PEGylated Protein | PEG forms a flexible, hydrated layer around the protein, increasing its hydrodynamic volume. plos.org | plos.org | Provides a steric shield that can protect the protein from enzymatic degradation and immune recognition. |

Emerging Research Frontiers and Future Perspectives for T Boc N Amido Peg16 Acid

Development of Novel Synthetic Routes to t-Boc-N-amido-PEG16-acid and its Derivatives

While standard synthesis methods for PEG derivatives are established, research is ongoing to develop more efficient, scalable, and environmentally friendly synthetic routes. The primary challenge lies in achieving monodispersity, ensuring that the PEG chain consists of exactly 16 ethylene (B1197577) glycol units, which is crucial for reproducibility in research and therapeutic applications. biochempeg.com Novel approaches focus on iterative addition of ethylene glycol monomers on a solid support, which allows for precise control over the PEG chain length.

Furthermore, the synthesis of derivatives of this compound is an active area of investigation. This involves the modification of the terminal carboxylic acid or the deprotected amine to introduce other functionalities. axispharm.com For example, the carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. broadpharm.com The development of one-pot synthesis methods, where the PEG chain is grown and functionalized in a single reaction vessel, is a key goal to streamline the production of these valuable research tools.

| Derivative | Functional Group 1 | Functional Group 2 | Potential Synthetic Approach |

| t-Boc-N-amido-PEG16-NHS ester | Boc-protected Amine | NHS Ester | Activation of the terminal carboxylic acid with N-hydroxysuccinimide |

| t-Boc-N-amido-PEG16-azide | Boc-protected Amine | Azide (B81097) | Nucleophilic substitution on a tosylated PEG alcohol precursor |

| t-Boc-N-amido-PEG16-alkyne | Boc-protected Amine | Alkyne | Etherification with propargyl bromide |

| t-Boc-N-amido-PEG16-maleimide | Boc-protected Amine | Maleimide (B117702) | Reaction of the deprotected amine with maleic anhydride (B1165640) followed by cyclization |

Exploration of New Reactive Handles and Functional Groups for Advanced Applications

The versatility of this compound is greatly expanded by introducing a diverse array of reactive handles, enabling its use in various bioconjugation chemistries. precisepeg.com Beyond the standard amine and carboxyl groups, researchers are incorporating functionalities that allow for more specific and efficient coupling reactions, such as click chemistry. precisepeg.com

The introduction of azide or alkyne groups allows for copper-catalyzed or strain-promoted cycloaddition reactions, which are highly specific and can be performed in complex biological media. precisepeg.com Similarly, the incorporation of a maleimide group provides a reactive handle for specific conjugation to thiol groups found in cysteine residues of proteins. axispharm.com The development of PEG linkers with bioorthogonal reactive groups is a significant area of research, enabling the study of biological processes in their native environment.

Table of Advanced Functional Groups for this compound Derivatives:

| Functional Group | Reactive Towards | Key Application Area |

|---|---|---|

| N-hydroxysuccinimide (NHS) ester | Primary Amines | Protein and peptide labeling |

| Maleimide | Thiols (e.g., Cysteine) | Site-specific protein conjugation |

| Azide / Alkyne | Alkynes / Azides (Click Chemistry) | Bioorthogonal labeling, surface modification |

Integration into Multi-component Self-Assembling Systems for Research

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.gov PEGylated molecules, including derivatives of this compound, are of great interest in the construction of multi-component self-assembling systems for research purposes. rsc.org The amphiphilic nature of molecules derived from this linker, combining a hydrophilic PEG chain with a conjugated hydrophobic molecule, can drive the formation of micelles, vesicles, or nanoparticles in aqueous solutions. mdpi.com

In one research approach, different self-assembling peptides can be functionalized and then cross-linked, where the PEG linker can act as a flexible spacer favoring inter-fibril cross-linking. nih.gov These self-assembled structures have potential applications in creating organized biomaterials. nih.govrsc.org For instance, by controlling the intermixing of different functional components, it is possible to modulate the mechanical and biological properties of the resulting materials. nih.gov The PEG linker's length and flexibility are critical parameters that influence the morphology and stability of the resulting self-assembled structures. rsc.org

Applications in High-Throughput Screening Platform Development for Research

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, which is essential in drug discovery and materials science. enamine.net The use of PEG linkers, such as this compound, is being explored to enhance HTS platforms. acs.org For example, this linker can be used to attach small molecules to a solid support, such as a microarray plate, for screening against biological targets. The hydrophilic PEG spacer helps to present the small molecule in a more biologically relevant conformation and reduces non-specific binding to the surface. purepeg.com

Moreover, cleavable linkers based on the this compound scaffold can be designed to release the small molecule upon a specific stimulus, which can be detected in the screening assay. acs.orgnih.gov The ability to automate the analysis of these assays is a significant advantage in HTS. acs.org The defined length of the PEG16 linker ensures a consistent distance between the small molecule and the surface, which can improve the reproducibility of the screening results.

Design of Responsive Linkers Utilizing this compound as a Scaffold

Responsive or "smart" linkers are designed to cleave or change their conformation in response to specific environmental stimuli, such as changes in pH, redox potential, or the presence of specific enzymes. biochempeg.com The this compound structure provides a versatile scaffold for the design of such linkers.

For example, a pH-sensitive linker can be created by incorporating an acid-labile group, such as a hydrazone, into the linker structure. This would allow for the release of a conjugated molecule in the acidic environment of a tumor or within the endosomes of a cell. Similarly, a redox-sensitive linker can be designed by introducing a disulfide bond, which can be cleaved by the high concentration of glutathione (B108866) inside cells. mdpi.com The development of such responsive linkers is a key area of research for targeted drug delivery and the development of advanced diagnostic tools.

Examples of Responsive Linker Designs Based on a PEG Scaffold:

| Stimulus | Cleavable Moiety | Potential Application |

|---|---|---|

| Low pH | Hydrazone, Acetal | Drug release in tumors or endosomes |

| Reducing Environment | Disulfide bond | Intracellular drug delivery |

| Specific Enzymes | Peptide sequence | Targeted release at sites of enzyme activity |

Q & A

Q. How should researchers address discrepancies in reported Boc deprotection kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.